8-Chloro-6-methylquinoline

Descripción general

Descripción

8-Chloro-6-methylquinoline is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, including antimicrobial, antimalarial, and anticancer activities

Mecanismo De Acción

Target of Action

8-Chloro-6-methylquinoline is a derivative of quinoline, a nitrogen-containing bicyclic compound . Quinoline derivatives are known to interact with a variety of biological targets, including antimalarial , antimicrobial , antimycobacterial , antidepressant , anticonvulsant , antiviral , anticancer , antihypertensive , antiinflammatory , antioxidant , and anti-HIV agents

Mode of Action

The mode of action of quinoline derivatives often depends on the substitution on the heterocyclic pyridine ring . Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . .

Biochemical Pathways

Quinoline derivatives are known to affect various biochemical pathways due to their wide range of biological activities . .

Pharmacokinetics

The development of novel antimicrobial agents often aims for better pharmacodynamic and pharmacokinetic properties with lesser or no side effects .

Result of Action

Given the wide range of biological activities of quinoline derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of chemical compounds. For instance, the Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, is known to be influenced by exceptionally mild and functional group tolerant reaction conditions . .

Análisis Bioquímico

Biochemical Properties

Quinoline derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure of the quinoline derivative and the biomolecules it interacts with .

Cellular Effects

Quinoline derivatives are known to have a wide range of effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Quinoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is stable at room temperature .

Metabolic Pathways

Quinoline and its derivatives are known to be involved in various metabolic pathways .

Transport and Distribution

Quinoline derivatives are known to interact with various transporters and binding proteins .

Subcellular Localization

The localization of RNA molecules, which can be influenced by various factors, including targeting signals and post-translational modifications, is a well-studied field .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-6-methylquinoline typically involves the chlorination of 6-methylquinoline. One common method is the reaction of 6-methylquinoline with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled temperature conditions to ensure selective chlorination at the 8th position .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are being explored to make the process more sustainable .

Análisis De Reacciones Químicas

Types of Reactions: 8-Chloro-6-methylquinoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 8th position can be replaced by nucleophiles such as amines or thiols.

Electrophilic Substitution: The methyl group at the 6th position can participate in electrophilic substitution reactions, such as nitration or sulfonation.

Oxidation and Reduction: The quinoline ring can undergo oxidation to form quinoline N-oxide or reduction to form tetrahydroquinoline derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.

Electrophilic Substitution: Reagents like nitric acid or sulfuric acid under controlled temperature conditions.

Oxidation and Reduction: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction.

Major Products:

Nucleophilic Substitution: Formation of 8-amino-6-methylquinoline or 8-thio-6-methylquinoline.

Electrophilic Substitution: Formation of 6-nitro-8-chloroquinoline or 6-sulfo-8-chloroquinoline.

Oxidation and Reduction: Formation of quinoline N-oxide or tetrahydroquinoline derivatives.

Aplicaciones Científicas De Investigación

8-Chloro-6-methylquinoline has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical agents with antimicrobial, antimalarial, and anticancer properties.

Biological Studies: It serves as a probe in biological studies to investigate the mechanism of action of quinoline derivatives.

Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparación Con Compuestos Similares

6-Methylquinoline: Lacks the chlorine atom at the 8th position, resulting in different chemical reactivity and biological activity.

8-Chloroquinoline: Lacks the methyl group at the 6th position, affecting its chemical properties and applications.

Uniqueness: 8-Chloro-6-methylquinoline is unique due to the combined presence of both chlorine and methyl substituents, which enhances its chemical reactivity and broadens its range of applications in medicinal and industrial chemistry .

Actividad Biológica

8-Chloro-6-methylquinoline is a synthetic organic compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article focuses on its biological properties, mechanisms of action, and potential applications in medicine and industry.

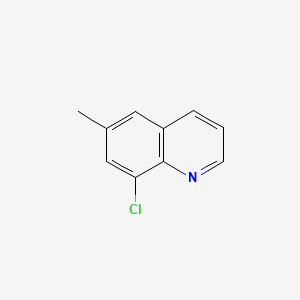

- Molecular Formula : C10H8ClN

- Molecular Weight : 181.63 g/mol

- Structure : The compound features a quinoline ring with a chlorine atom at the 8-position and a methyl group at the 6-position.

This compound exhibits its biological activity primarily through the inhibition of specific enzymes involved in DNA replication and cell division. Notably, it has been shown to inhibit:

- DNA Gyrase : This enzyme is crucial for bacterial DNA replication, and its inhibition leads to cell death.

- Topoisomerase IV : Another target that disrupts DNA synthesis in bacteria, further contributing to the antimicrobial properties of the compound.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition of growth. For instance:

- Escherichia coli : Demonstrated significant bactericidal activity.

- Staphylococcus aureus : Effective against both methicillin-sensitive and resistant strains.

Antimalarial Properties

The compound has also been explored for its potential in treating malaria. Studies suggest that it can inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria, by interfering with its metabolic pathways.

Anticancer Potential

Initial studies have indicated that this compound may possess anticancer properties. It has shown promise in inhibiting various cancer cell lines, including:

- Breast Cancer (MCF-7) : Induces apoptosis in cancer cells.

- Lung Cancer (A549) : Reduces cell proliferation significantly.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Amino-8-chloro-6-methylquinoline | C10H9ClN2 | Exhibits enhanced antimicrobial properties |

| 8-Hydroxyquinoline | C9H7NO | Known for broad-spectrum antimicrobial effects |

| 6-Methylquinoline | C10H9N | Used in various pharmaceutical applications |

Case Studies

-

Study on Antimicrobial Effectiveness :

A study evaluated the antimicrobial efficacy of this compound against clinical isolates of E. coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating strong antibacterial activity. -

Antimalarial Research :

In vitro studies showed that this compound inhibited P. falciparum growth with an IC50 value of 50 nM, suggesting it could serve as a lead compound for antimalarial drug development . -

Cancer Cell Line Studies :

Research involving MCF-7 breast cancer cells revealed that treatment with this compound led to a 70% reduction in cell viability after 48 hours, highlighting its potential as an anticancer agent .

Propiedades

IUPAC Name |

8-chloro-6-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c1-7-5-8-3-2-4-12-10(8)9(11)6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCKJRSIWSMRLCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)Cl)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00728292 | |

| Record name | 8-Chloro-6-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00728292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19655-46-0 | |

| Record name | 8-Chloro-6-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00728292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-chloro-6-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the structural characterization of 8-Chloro-6-methylquinoline?

A1: While the abstract doesn't provide specific spectroscopic data, we can infer the following:

Q2: What is the historical context of this compound research?

A2: The paper titled "Some Derivatives of this compound" [] suggests that this compound has been a subject of chemical synthesis research. The fact that researchers are developing derivatives implies an interest in exploring its potential applications or using it as a building block for more complex molecules.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.